molecular formula C22H18N4O4 B10896483 6-hydroxy-5-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-3-(4-methylphenyl)pyrimidine-2,4(1H,3H)-dione

6-hydroxy-5-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-3-(4-methylphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B10896483
M. Wt: 402.4 g/mol
InChI Key: RDHCCYLMCJMORD-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hydroxy-5-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-3-(4-methylphenyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines pyrazole and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-5-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-3-(4-methylphenyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazole-4-carbaldehyde with 4-methylbenzylamine, followed by cyclization with urea under acidic conditions to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit various biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are being investigated. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 6-hydroxy-5-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-3-(4-methylphenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-hydroxy-5-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-3-phenylpyrimidine-2,4(1H,3H)-dione
  • 6-hydroxy-5-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-3-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

The uniqueness of 6-hydroxy-5-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-3-(4-methylphenyl)pyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern and the combination of pyrazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

6-hydroxy-5-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-1-(4-methylphenyl)pyrimidine-2,4-dione

InChI

InChI=1S/C22H18N4O4/c1-13-8-10-15(11-9-13)25-20(28)18(19(27)23-22(25)30)12-17-14(2)24-26(21(17)29)16-6-4-3-5-7-16/h3-12,28H,1-2H3,(H,23,27,30)/b17-12-

InChI Key

RDHCCYLMCJMORD-ATVHPVEESA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C)O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C(=NN(C3=O)C4=CC=CC=C4)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.